molecular formula C16H20F2N2O2S B2920858 1-(3,4-Difluorobenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine CAS No. 2415582-27-1

1-(3,4-Difluorobenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine

Cat. No.: B2920858
CAS No.: 2415582-27-1
M. Wt: 342.4
InChI Key: SLSZXRDNIOOUDG-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine is a complex organic compound that features a combination of fluorinated benzene, sulfonyl, and azetidine moieties

Properties

IUPAC Name

2-[1-(3,4-difluorophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O2S/c17-15-5-4-14(6-16(15)18)23(21,22)20-9-13(10-20)19-7-11-2-1-3-12(11)8-19/h4-6,11-13H,1-3,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSZXRDNIOOUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)S(=O)(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorobenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine typically involves multiple steps:

    Formation of 3,4-Difluorobenzenesulfonyl chloride: This can be achieved by reacting 3,4-difluorobenzenesulfonic acid with thionyl chloride.

    Preparation of the azetidine ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling reactions: The final step involves coupling the azetidine ring with the 3,4-difluorobenzenesulfonyl chloride under suitable conditions, often using a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorobenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of the corresponding reduced sulfonyl derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-(3,4-Difluorobenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems.

    Industrial Applications: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorobenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, while the sulfonyl group can participate in hydrogen bonding and other interactions. The azetidine ring provides structural rigidity, which can influence the overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Difluorobenzenesulfonyl)pyrrolidine
  • 1-(3,4-Difluorobenzenesulfonyl)azetidine
  • 1-(3,4-Difluorobenzenesulfonyl)-3-pyrrolidinylazetidine

Uniqueness

1-(3,4-Difluorobenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine is unique due to the presence of the octahydrocyclopenta[c]pyrrol moiety, which imparts distinct steric and electronic properties

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